2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H24N4 and its molecular weight is 308.429. The purity is usually 95%.
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Biological Activity
2,5-Dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates a significant presence of nitrogen within a complex heterocyclic framework, which is characteristic of many biologically active compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The specific compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Anticancer Activity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective in targeting specific cancer types.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity , particularly against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been linked to the suppression of tumor growth.
Table 2: Enzyme Inhibition Profile
Enzyme Target | IC50 (µM) | Mechanism of Action |
---|---|---|
CDK2 | 15.3 | Competitive inhibition |
CDK9 | >30 | Non-selective inhibition |
These findings suggest that the compound could serve as a lead structure for developing selective CDK inhibitors with potential applications in cancer therapy.
Case Studies and Research Findings
A detailed investigation into the biological activities of pyrazolo[1,5-a]pyrimidines has revealed their multifaceted roles in medicinal chemistry:
- Anticancer Studies : A series of derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance potency against various cancer cell lines .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, facilitating rational drug design for more potent derivatives .
- Toxicity Assessments : Preliminary toxicity evaluations have shown that certain derivatives exhibit lower toxicity profiles compared to existing chemotherapeutics, making them suitable candidates for further development .
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-12(2)11-20-17-10-14(4)21-19-18(15(5)22-23(17)19)16-8-6-13(3)7-9-16/h6-10,12,20H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZNLXZXFWOYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.